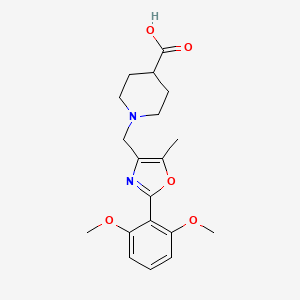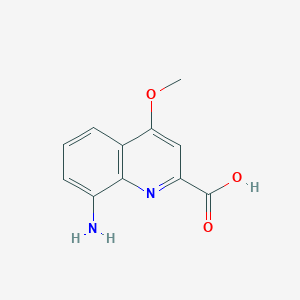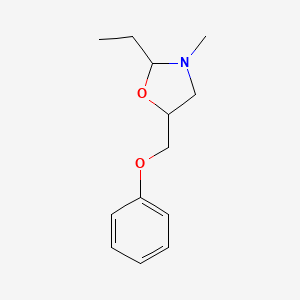
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine is a heterocyclic compound that contains an oxazolidine ringThe oxazolidine ring is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine typically involves the reaction of 1,2-amino alcohols with formaldehyde and phenylpropiolic acid. This reaction can be carried out under mild conditions, often using metal-free domino annulation or Mannich reactions . Transition metal-catalyzed cascade reactions and one-pot asymmetric azaelectrocyclization are also employed to achieve high yields of the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions using 1,2-amino alcohols as starting materials. The process is optimized to ensure high efficiency and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amino alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Oxazolidinones
Reduction: Amino alcohol derivatives
Substitution: Various substituted oxazolidines
Scientific Research Applications
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their function and activity. The oxazolidine ring structure allows it to interact with various biological pathways, potentially leading to antimicrobial or other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic with a similar ring structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency.
Oxazolidinones: A class of compounds with similar structural features and biological activities.
Uniqueness
2-Ethyl-3-methyl-5-(phenoxymethyl)oxazolidine is unique due to its specific substitution pattern on the oxazolidine ring. The presence of the phenoxymethyl group imparts distinct chemical properties and potential biological activities that differentiate it from other oxazolidine derivatives .
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
2-ethyl-3-methyl-5-(phenoxymethyl)-1,3-oxazolidine |
InChI |
InChI=1S/C13H19NO2/c1-3-13-14(2)9-12(16-13)10-15-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3 |
InChI Key |
AMUJURSPLNWFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1N(CC(O1)COC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


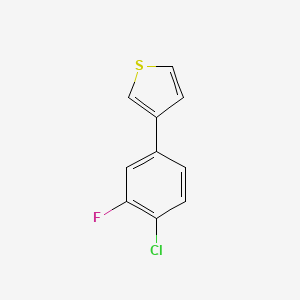
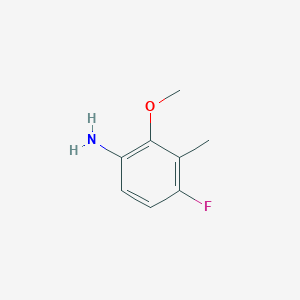
![2-(Bromomethyl)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B12854052.png)


![4-(3-Morpholinopropoxy)-[1,1-biphenyl]-3-ol](/img/structure/B12854063.png)
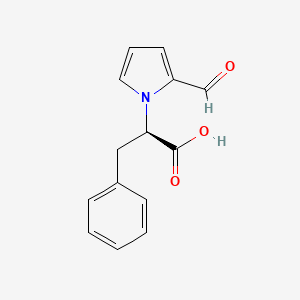

![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)


